1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine
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Overview
Description
1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine is a heterocyclic compound with the molecular formula C₁₀H₉N₃O. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a fused furo and naphthyridine ring system, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . The reaction conditions often require elevated temperatures and the presence of a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,8-Naphthyridine: Known for its diverse applications in medicinal chemistry.
Uniqueness
1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine is unique due to its fused furo and naphthyridine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1,2-dihydrofuro[3,2-f][1,7]naphthyridin-5-amine |
InChI |
InChI=1S/C10H9N3O/c11-9-8-6(2-1-4-12-8)7-3-5-14-10(7)13-9/h1-2,4H,3,5H2,(H2,11,13) |
InChI Key |
HFPRGDJEHLMSNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(=C3C(=C21)C=CC=N3)N |
Origin of Product |
United States |
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